2,6-Pyridinedimethanol

Catalog No.
S579563
CAS No.
1195-59-1
M.F
C7H9NO2
M. Wt
139.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Pyridinedimethanol

CAS Number

1195-59-1

Product Name

2,6-Pyridinedimethanol

IUPAC Name

[6-(hydroxymethyl)pyridin-2-yl]methanol

Molecular Formula

C7H9NO2

Molecular Weight

139.15 g/mol

InChI

InChI=1S/C7H9NO2/c9-4-6-2-1-3-7(5-10)8-6/h1-3,9-10H,4-5H2

InChI Key

WWFMINHWJYHXHF-UHFFFAOYSA-N

SMILES

C1=CC(=NC(=C1)CO)CO

Synonyms

2,6-pyridinedimethanol

Canonical SMILES

C1=CC(=NC(=C1)CO)CO

Ligand for Metal Complexes and Catalysts:

One of the most prominent applications of 2,6-pyridinedimethanol is as a ligand in the formation of metal complexes and catalysts. The pyridine ring and hydroxyl groups can bind to various metal ions, forming stable coordination complexes with specific properties. These complexes can be used for various purposes, including:

  • Catalysis: Pdm-based metal complexes can act as catalysts for various reactions, such as oxidation, reduction, and polymerization .
  • Sensors: Due to their unique electronic properties, pdm-metal complexes can be utilized as sensors for detecting specific molecules or environmental conditions.
  • Magnetism: Pdm-based complexes can exhibit interesting magnetic properties, making them attractive for studying magnetism and developing materials with specific magnetic functionalities.

Building Block for Functional Materials:

The presence of both a nitrogen-containing aromatic ring and hydroxyl groups makes 2,6-pyridinedimethanol a versatile building block for constructing various functional materials. Some examples include:

  • Polymers: Pdm can be incorporated into polymer chains to introduce specific functionalities, such as improved thermal stability or enhanced reactivity .
  • Hydrogels: Pdm can participate in the formation of hydrogels, which are three-dimensional networks capable of absorbing large amounts of water. These hydrogels can have various applications, including drug delivery and tissue engineering .

Precursor for Organic Synthesis:

,6-Pyridinedimethanol can serve as a starting material for the synthesis of various other organic molecules. The presence of reactive functional groups allows chemists to perform different reactions, such as:

  • Esterification: The hydroxyl groups can be esterified with different organic acids to produce various esters.
  • Etherification: The hydroxyl groups can be converted to ethers through reactions with various alkyl or aryl halides.
  • Alkylation or arylation: The aromatic ring can undergo substitution reactions to introduce new functionalities.

2,6-Pyridinedimethanol originates from the modification of pyridine, a six-membered aromatic ring containing nitrogen. The addition of two hydroxyl (OH) groups at positions 2 and 6 of the pyridine ring transforms it into 2,6-pyridinedimethanol []. This compound holds significance in scientific research due to its unique structure and potential functionalities, which are elaborated upon in the following sections.


Molecular Structure Analysis

The key feature of 2,6-pyridinedimethanol's structure is the combination of an aromatic pyridine ring with two hydroxyl groups. The presence of the nitrogen atom in the ring grants it aromatic character, making it stable and electron-rich. The hydroxyl groups contribute to the molecule's polarity and ability to form hydrogen bonds with other molecules []. This combination of functionalities allows for potential applications in coordination chemistry and as a precursor for various organic syntheses [, ].


Chemical Reactions Analysis

Synthesis:

The synthesis of 2,6-pyridinedimethanol typically involves the nucleophilic substitution reaction of 2,6-dibromopyridine with sodium hydroxide [].

C6H5Br2N + 2NaOH -> C6H5(CH2OH)2N + 2NaBr

Other Reactions:

2,6-Pyridinedimethanol can participate in various reactions due to its functional groups. The hydroxyl groups can undergo esterification or etherification reactions, leading to the formation of new compounds with tailored properties []. Additionally, the pyridine ring can participate in complexation reactions with metal ions, forming coordination complexes with potential applications in catalysis or material science [].


Physical And Chemical Properties Analysis

  • Melting Point: 112-114 °C (literature) []
  • Flash Point: 185 °C (estimated) []
  • Storage: Inert atmosphere, room temperature []
  • Solubility: Data on specific solubilities is limited, but the presence of hydroxyl groups suggests some degree of water solubility. Solubility in organic solvents like ethanol is also likely [].
  • Limited Data: Extensive data on the safety hazards of 2,6-pyridinedimethanol is not readily available. However, as a general precaution, handling any aromatic compound requires following standard laboratory safety protocols, including wearing gloves, eye protection, and working in a well-ventilated fume hood.

XLogP3

-0.8

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (95.74%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1195-59-1

Wikipedia

2,6-Pyridinedimethanol

Dates

Modify: 2023-08-15

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